methyl 2-propylhexanoate
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Overview
Description
Preparation Methods
methyl 2-propylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the ester and water. The reaction can be represented as follows:
Hexanoic acid+Methanol→Hexanoic acid, 2-propyl, methyl ester+Water
Industrial production methods often involve the use of continuous reactors where the reactants are continuously fed, and the products are continuously removed. This ensures a steady production rate and high efficiency .
Chemical Reactions Analysis
methyl 2-propylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions include hexanoic acid, methanol, and various other esters .
Scientific Research Applications
methyl 2-propylhexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-propyl, methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its interactions with lipid membranes and proteins .
Comparison with Similar Compounds
methyl 2-propylhexanoate can be compared with other similar esters, such as:
Hexanoic acid, methyl ester: This compound has a similar structure but lacks the 2-propyl group, resulting in different physical and chemical properties.
Hexanoic acid, 2-methylpropyl ester: This ester has a similar molecular formula but differs in the position of the propyl group, leading to variations in its reactivity and applications.
The uniqueness of hexanoic acid, 2-propyl, methyl ester lies in its specific structure, which imparts distinct aromatic properties and reactivity, making it valuable in specialized applications .
Properties
IUPAC Name |
methyl 2-propylhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-8-9(7-5-2)10(11)12-3/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHTYYWMPPPKRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335176 |
Source
|
Record name | Hexanoic acid, 2-propyl, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-60-7 |
Source
|
Record name | Hexanoic acid, 2-propyl, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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